

Spectroscopic Data for 3-((2-Hydroxyethyl)amino)propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-((2-Hydroxyethyl)amino)propanol

Cat. No.: B098944

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-((2-Hydroxyethyl)amino)propanol** (CAS No. 19344-29-7). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, crucial analytical techniques for the structural elucidation and characterization of organic molecules. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

While experimental spectra for **3-((2-Hydroxyethyl)amino)propanol** are indexed in databases such as SpectraBase, the detailed data is not publicly accessible.^[1] Therefore, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and established principles of spectroscopy.

Predicted Spectroscopic Data

The spectroscopic data for **3-((2-Hydroxyethyl)amino)propanol** has been predicted based on its molecular structure, which contains primary and secondary alcohol functionalities, as well as a secondary amine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the exchangeable protons of the hydroxyl and amine groups. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-CH ₂ - (adjacent to propanol OH)	~3.6	Triplet
-CH ₂ - (central on propanol chain)	~1.7	Quintet
-CH ₂ - (adjacent to N on propanol side)	~2.8	Triplet
-CH ₂ - (adjacent to N on ethanol side)	~2.7	Triplet
-CH ₂ - (adjacent to ethanol OH)	~3.5	Triplet
-OH (propanol and ethanol)	Broad singlet	
-NH-	Broad singlet	

Predicted ¹³C NMR Data

The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts are primarily affected by the attached heteroatoms (oxygen and nitrogen).

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₂ - (adjacent to propanol OH)	~60-65
-CH ₂ - (central on propanol chain)	~30-35
-CH ₂ - (adjacent to N on propanol side)	~50-55
-CH ₂ - (adjacent to N on ethanol side)	~50-55
-CH ₂ - (adjacent to ethanol OH)	~60-65

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **3-((2-Hydroxyethyl)amino)propanol** is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Frequency Range (cm ⁻¹)	Vibrational Mode	Expected Intensity
3500 - 3200	O-H and N-H stretching	Strong, Broad
3000 - 2850	C-H stretching (aliphatic)	Medium to Strong
1470 - 1440	C-H bending	Medium
1250 - 1020	C-N stretching (aliphatic amine)	Medium to Weak
1050 - 1150	C-O stretching (alcohol)	Strong

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for a compound like **3-((2-Hydroxyethyl)amino)propanol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-((2-Hydroxyethyl)amino)propanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
 - Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.
- Data Acquisition:

- Place the NMR tube in the spectrometer.
- Acquire ^1H and ^{13}C NMR spectra using standard instrument parameters. For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

FTIR Spectroscopy Protocol

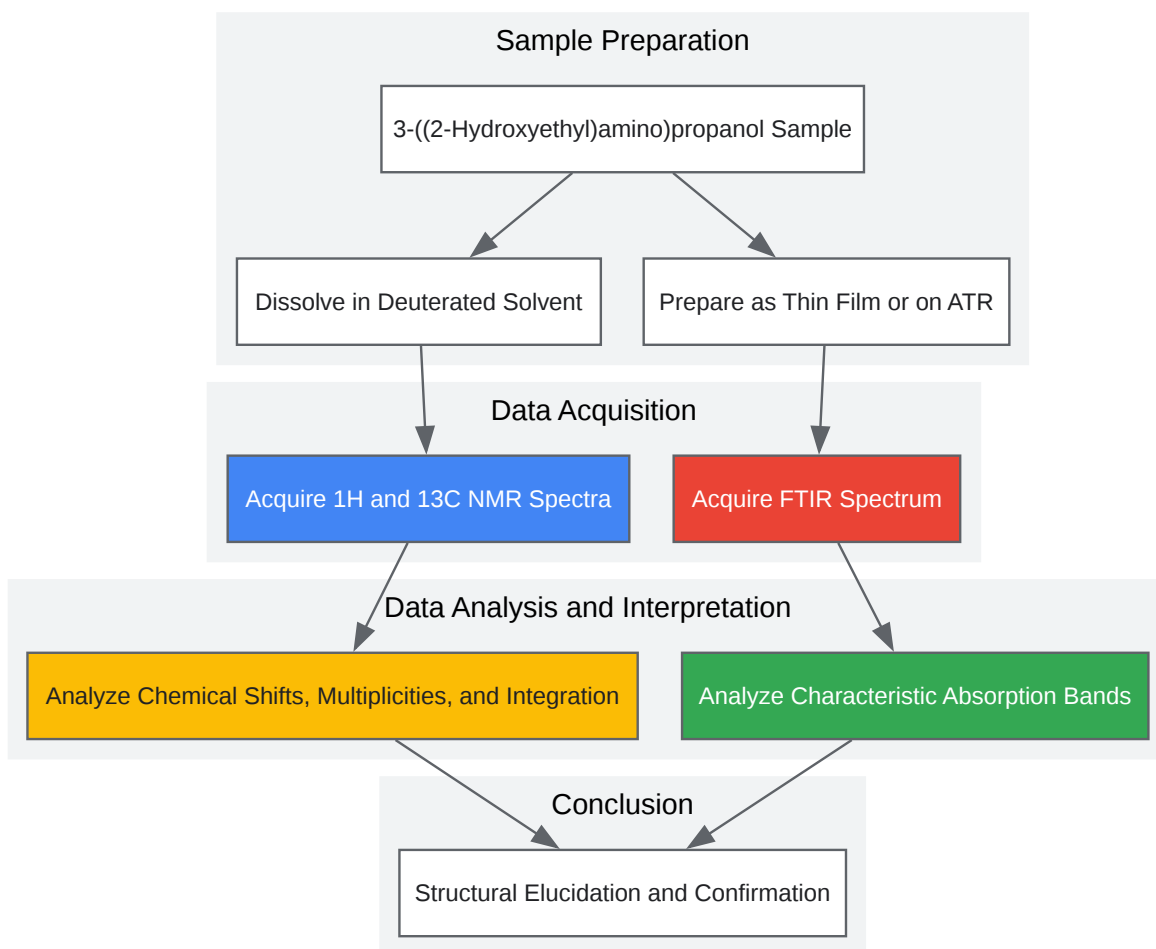
- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer to subtract atmospheric contributions (e.g., CO_2 and water vapor).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the IR spectrum over the desired wavenumber range (typically $4000\text{--}400\text{ cm}^{-1}$).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-((2-Hydroxyethyl)amino)propanol**.

Spectroscopic Analysis Workflow for 3-((2-Hydroxyethyl)amino)propanol



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 3-((2-Hydroxyethyl)amino)propanol | C₅H₁₃NO₂ | CID 3015059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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